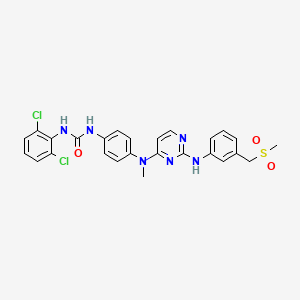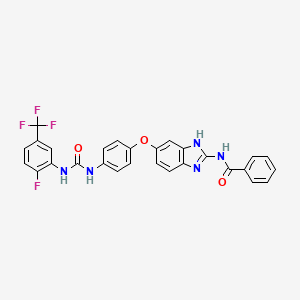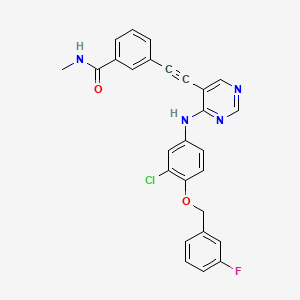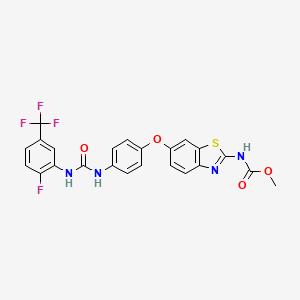![molecular formula C23H19N5O6 B10755023 3-({[4-({2-[(methoxycarbonyl)amino]-1H-1,3-benzodiazol-6-yl}oxy)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B10755023.png)
3-({[4-({2-[(methoxycarbonyl)amino]-1H-1,3-benzodiazol-6-yl}oxy)phenyl]carbamoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW701427A is a novel chemical compound known for its dual inhibitory properties. It acts as an inhibitor of firefly luciferase derived from Photinus pyralis, the most widely used luciferase, and vascular endothelial growth factor receptor 2. The compound has a molecular formula of C23H20ClN5O6 and a molecular weight of 497.892 g/mol .
Preparation Methods
The synthesis of GW701427A involves multiple steps, including the formation of benzimidazole derivatives and subsequent coupling reactions. The synthetic route typically starts with the preparation of 2-(methoxycarbonylamino)-3H-benzimidazole-5-yl derivatives, which are then coupled with phenylcarbamoylamino benzoic acid under specific reaction conditions. The final product is obtained as a hydrochloride salt .
The compound is usually synthesized in small quantities for research purposes .
Chemical Reactions Analysis
GW701427A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and phenylcarbamoylamino moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GW701427A has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of firefly luciferase and vascular endothelial growth factor receptor 2.
Biology: The compound is utilized in bioluminescence assays to investigate the activity of luciferase enzymes.
Medicine: GW701427A is explored for its potential therapeutic applications in inhibiting vascular endothelial growth factor receptor 2, which plays a role in angiogenesis and cancer progression.
Industry: The compound is used in the development of bioluminescent assays for high-throughput screening in drug discovery
Mechanism of Action
GW701427A exerts its effects by inhibiting firefly luciferase and vascular endothelial growth factor receptor 2. The compound binds to the active sites of these enzymes, preventing their normal function. In the case of firefly luciferase, GW701427A inhibits the enzyme’s ability to catalyze the oxidation of luciferin, thereby reducing bioluminescence. For vascular endothelial growth factor receptor 2, the compound inhibits the receptor’s kinase activity, blocking downstream signaling pathways involved in angiogenesis .
Comparison with Similar Compounds
GW701427A is unique due to its dual inhibitory properties. Similar compounds include:
Luciferase Inhibitors: Compounds like dehydroluciferin and luciferase inhibitors derived from other species.
Vascular Endothelial Growth Factor Receptor Inhibitors: Compounds such as sunitinib and sorafenib, which also inhibit vascular endothelial growth factor receptor 2 but may have different selectivity and potency profiles.
Compared to these compounds, GW701427A offers a unique combination of inhibiting both firefly luciferase and vascular endothelial growth factor receptor 2, making it a valuable tool in research applications .
Properties
Molecular Formula |
C23H19N5O6 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C23H19N5O6/c1-33-23(32)28-21-26-18-10-9-17(12-19(18)27-21)34-16-7-5-14(6-8-16)24-22(31)25-15-4-2-3-13(11-15)20(29)30/h2-12H,1H3,(H,29,30)(H2,24,25,31)(H2,26,27,28,32) |
InChI Key |
GUDLICATRRESCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(cyclopropylmethylcarbamoyl)phenyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B10754942.png)


![N-(4'-{[(Cyclopropylmethyl)amino]carbonyl}-6-methyl-1,1'-biphenyl-3-yl)propionamide](/img/structure/B10754958.png)
![3-[[4-(1H-indazol-4-ylamino)pyrimidin-2-yl]amino]benzamide](/img/structure/B10754965.png)
![1-(3-methoxyphenyl)-3-methyl-N-[(Z)-1-pyridin-4-ylethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10754995.png)
![1-[3-(propylamino)phenyl]-N-(pyridin-4-ylmethylideneamino)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10754997.png)
![N-{4'-[(Cyclopropylmethyl)carbamoyl]-6-Methylbiphenyl-3-Yl}-2-Morpholin-4-Ylpyridine-4-Carboxamide](/img/structure/B10754998.png)

![N-[(4-chlorophenyl)methyl]-4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B10755016.png)


![4-{2-[(4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]-pyridin-2-yl}-phenyl)oxy]ethyl}morpholine](/img/structure/B10755056.png)

